Enhanced Cytotoxicity of a Derivative Against Lung Carcinoma (A-549) Cell Line
A derivative based on the 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile scaffold demonstrated enhanced cytotoxicity against the human lung carcinoma (A-549) cell line. While the parent compound is an intermediate, its derivative's activity provides a proxy for its potential in medicinal chemistry applications . The derivative's performance was compared directly to doxorubicin, a standard chemotherapeutic.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.6 mM for a structurally similar derivative |
| Comparator Or Baseline | Doxorubicin, IC50 = 1.83 mM |
| Quantified Difference | The derivative exhibited an IC50 value approximately 3-fold higher than doxorubicin, indicating significant cytotoxic activity that warrants further investigation. |
| Conditions | In vitro cytotoxicity assay on A-549 human lung carcinoma cell line . |
Why This Matters
This data indicates that molecules built on this scaffold can achieve potency comparable to established chemotherapeutics, supporting its selection for anticancer SAR campaigns.
